

Spectroscopic Profile of o-Cymene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Cymene

Cat. No.: B3422329

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Introduction

o-Cymene (1-methyl-2-(1-methylethyl)-benzene) is an aromatic hydrocarbon with significant applications in the chemical and pharmaceutical industries. A thorough understanding of its structural and electronic properties is crucial for its use in synthesis, as a solvent, and in the development of new materials. This technical guide provides a comprehensive overview of the spectroscopic data for **o-cymene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **o-cymene**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **o-cymene** provides information about the different types of protons and their connectivity. The data presented here is typically acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1-7.2	m	4H	Aromatic protons (H-3, H-4, H-5, H-6)
~3.1	sept	1H	Isopropyl methine proton (CH)
~2.3	s	3H	Methyl protons (Ar-CH ₃)
~1.2	d	6H	Isopropyl methyl protons (CH(CH ₃) ₂)

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the **o-cymene** molecule.

Chemical Shift (δ) ppm	Assignment
~145.7	C-2 (quaternary, isopropyl-substituted)
~135.2	C-1 (quaternary, methyl-substituted)
~129.8	C-4
~126.3	C-5
~125.8	C-6
~125.0	C-3
~33.1	Isopropyl methine carbon (CH)
~24.1	Isopropyl methyl carbons (CH(CH ₃) ₂)
~19.0	Methyl carbon (Ar-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the vibrational frequencies of its bonds.[1] The spectrum of **o-cymene** is typically recorded as a neat liquid film.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3020	Medium	Aromatic C-H stretch
2960-2870	Strong	Aliphatic C-H stretch (isopropyl and methyl)
1605, 1495	Medium-Strong	Aromatic C=C ring stretching
1465	Medium	C-H bend (methyl and methylene)
1385, 1365	Medium	C-H bend (isopropyl gem-dimethyl)
750	Strong	C-H out-of-plane bend (ortho-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common method for analyzing volatile compounds like **o-cymene**. [2]

m/z	Relative Intensity (%)	Assignment
134	~30	[M] ⁺ (Molecular ion)
119	100	[M-CH ₃] ⁺ (Base peak)
91	~40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~15	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation:

- For a ^1H NMR spectrum, accurately weigh 5-10 mg of **o-cymene**. For a ^{13}C NMR spectrum, a higher concentration of 20-50 mg is recommended.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[\[3\]](#)
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[\[2\]](#)
- The final sample height in the NMR tube should be approximately 4-5 cm.[\[3\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Cap the NMR tube securely.

Instrumental Parameters (General):

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.
- Temperature: Room temperature (e.g., 298 K).
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16 scans are usually sufficient.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse experiment.

- Number of scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ^{13}C .
- Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid contamination.
- Place one to two drops of **o-cymene** onto the center of one salt plate.
- Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Instrumental Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Scan Range: Typically $4000\text{--}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment should be collected before running the sample.

Mass Spectrometry (GC-MS)

Sample Preparation:

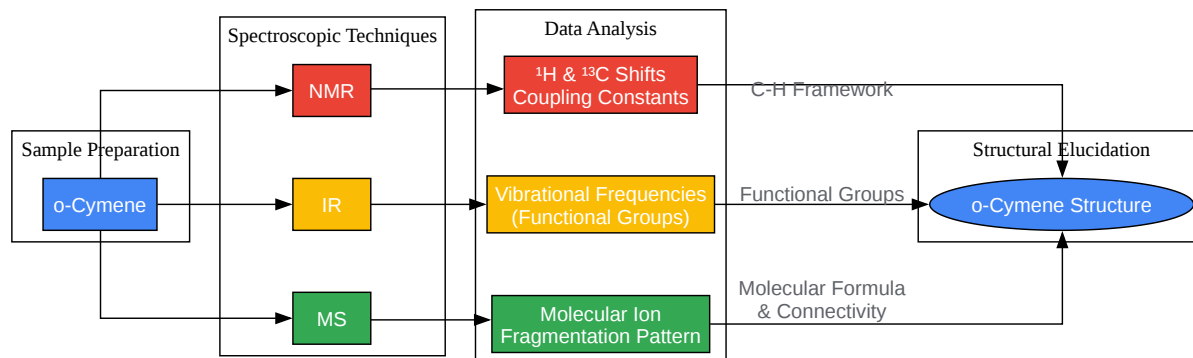
- Prepare a dilute solution of **o-cymene** in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 µg/mL.

Instrumental Parameters (GC-MS with Electron Ionization):

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
 - Injection Volume: 1 µL.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI).^[4]
 - Ionization Energy: 70 eV.^[4]
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-300.
 - Source Temperature: Typically 230 °C.
 - Quadrupole Temperature: Typically 150 °C.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **o-cymene** using the described spectroscopic techniques.



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Caption: Workflow for **o-cymene** analysis.

This diagram shows how **o-cymene** is analyzed by NMR, IR, and MS to determine its chemical structure.

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References

- 1. ocw.mit.edu [ocw.mit.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Spectroscopic Profile of o-Cymene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422329#o-cymene-spectroscopic-data-nmr-ir-mass-spec]

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